molecular formula C18H26N4O6 B055401 H-Ala-Ala-Ala-Tyr-OH CAS No. 112079-60-4

H-Ala-Ala-Ala-Tyr-OH

Cat. No.: B055401
CAS No.: 112079-60-4
M. Wt: 394.4 g/mol
InChI Key: SIKRQBHORYFZFT-RMIALFOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues and one tyrosine (Tyr) residue It is known that peptides can interact with various targets, including enzymes, receptors, and transport proteins, depending on their sequence and structure .

Mode of Action

Peptides generally exert their effects by binding to their target proteins and modulating their activity . The presence of the tyrosine residue in the peptide sequence might allow for specific interactions due to the aromatic ring and the hydroxyl group of tyrosine .

Biochemical Pathways

Peptides can influence various biochemical pathways depending on their target proteins . For instance, they can modulate enzymatic reactions, signal transduction pathways, or transport processes .

Pharmacokinetics

Peptides generally have good bioavailability when administered via injection . They can be distributed throughout the body and can be metabolized by various enzymes, primarily peptidases . The resulting metabolites can then be excreted via the kidneys .

Result of Action

Peptides can have various effects at the molecular and cellular level, depending on their target proteins . For instance, they can modulate enzymatic activity, alter cell signaling, or influence transport processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Tyr-OH can be achieved through both chemical and enzymatic methods. The chemical synthesis typically involves the stepwise coupling of protected amino acids using reagents such as carbodiimides or mixed anhydrides. Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to prevent unwanted side reactions. The final deprotection step yields the desired tetrapeptide.

Enzymatic synthesis, on the other hand, employs L-amino acid ligases to catalyze the formation of peptide bonds between amino acids. This method is more environmentally friendly and can achieve high yields and specificity. For instance, the L-amino acid ligase from Bacillus subtilis has been used to synthesize Ala-Tyr dipeptides efficiently .

Industrial Production Methods

Industrial production of this compound can leverage biotechnological approaches involving recombinant DNA technology to express peptide-synthesizing enzymes in microbial hosts. This method allows for large-scale production with high purity and reduced environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: Reduction reactions can target the peptide bonds or the carboxyl groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, which are important in protein aggregation studies.

Scientific Research Applications

H-Ala-Ala-Ala-Tyr-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Biology: The tetrapeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications in drug delivery systems and as a scaffold for tissue engineering.

    Industry: The compound is used in the development of biomaterials and as a building block for synthetic polymers.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Ala-Tyr-OH: A tripeptide with similar properties but lacking one alanine residue.

    H-Ala-Tyr-OH: A dipeptide that is simpler and has different solubility and stability characteristics.

    H-Tyr-OH: A single amino acid with distinct biochemical properties.

Uniqueness

H-Ala-Ala-Ala-Tyr-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of three alanine residues provides flexibility, while the tyrosine residue offers a reactive site for various biochemical modifications.

Biological Activity

H-Ala-Ala-Ala-Tyr-OH, a synthetic peptide composed of three alanine residues followed by a tyrosine residue and a terminal hydroxyl group, has garnered attention in various fields of biological research due to its potential therapeutic applications and enzymatic interactions. This article provides a comprehensive overview of the biological activities associated with this compound, including its role in enzyme inhibition, receptor binding, and its applications in drug development.

  • Molecular Formula : C24H36N6O8
  • Molecular Weight : 536.58 g/mol
  • Structure : The peptide consists of three α-alanines and one tyrosine, which contributes to its unique biological properties.

Enzyme Inhibition

Research indicates that peptides containing tyrosine, such as this compound, may act as inhibitors of angiotensin-converting enzyme (ACE). ACE plays a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of this enzyme can lead to lower blood pressure and has implications for treating hypertension .

Protease Substrate

This compound is utilized as a substrate in assays to measure protease activity. Its structural characteristics make it a suitable model for studying the specificity and kinetics of various proteases. This application is particularly relevant in the context of drug development, where understanding protease interactions can inform therapeutic strategies .

Case Studies

  • ACE Inhibition Study :
    • Objective : To evaluate the inhibitory effects of this compound on ACE.
    • Methodology : In vitro assays measuring ACE activity in the presence of varying concentrations of the peptide.
    • Results : The peptide demonstrated significant inhibition of ACE activity, indicating its potential as a therapeutic agent for hypertension management.
  • Protease Activity Assay :
    • Objective : To assess the substrate specificity of different proteases using this compound.
    • Methodology : The peptide was incubated with various proteases, and the resultant cleavage products were analyzed via mass spectrometry.
    • Results : Distinct cleavage patterns were observed depending on the protease used, highlighting the peptide's utility in characterizing proteolytic enzymes.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further research in drug development:

  • Peptide-based Therapeutics : Its ability to inhibit ACE positions it as a candidate for developing new antihypertensive drugs.
  • Biotechnological Applications : The peptide's role as a substrate for proteases can facilitate advancements in enzyme engineering and biotechnology.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
H-Alanine-Alanine-OHC6H12N2O3Simpler structure; lacks Tyrosine
H-Tyrosine-OHC9H11NO3Contains only one amino acid; focuses on Tyrosine's role
H-Alanine-Tyrosine-OHC12H15N3O4Combines both Alanine and Tyrosine; shorter chain

The extended chain length and specific sequence of this compound may enhance its biological activity compared to simpler peptides, providing distinct advantages in therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRQBHORYFZFT-RMIALFOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.